2-[4-(tert-butyl)phenoxy]-5-nitropyridine
Description
Overview of Pyridine (B92270) Chemistry: Fundamental Structures and Reactivity Principles
Pyridine is a six-membered aromatic heterocycle with the chemical formula C₅H₅N. vedantu.comcollegedunia.com Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. vedantu.com This substitution has profound consequences on the molecule's properties. The nitrogen atom is more electronegative than carbon, leading to a polarized ring system where the nitrogen atom has a partial negative charge and the carbon atoms, particularly at the 2, 4, and 6 positions, have a partial positive charge. numberanalytics.com This electron-deficient nature, often referred to as π-deficient, makes pyridine less reactive than benzene towards electrophilic aromatic substitution, which typically occurs at the 3- and 5-positions. numberanalytics.com Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, especially at the 2- and 4-positions. numberanalytics.com The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and is not part of the aromatic π-system, which imparts basic properties to pyridine (pKa of the conjugate acid is 5.25). numberanalytics.com
Table 1: Fundamental Properties of Pyridine
| Property | Value |
| Chemical Formula | C₅H₅N |
| Molar Mass | 79.10 g/mol |
| Appearance | Colorless liquid |
| Odor | Unpleasant, fish-like |
| Boiling Point | 115.2 °C |
| Melting Point | -41.6 °C |
| Basicity (pKa of conjugate acid) | 5.25 |
The reactivity of pyridine can be summarized as follows:
Electrophilic Substitution: Occurs under harsh conditions, primarily at the 3-position. The ring is deactivated by the electron-withdrawing nitrogen atom.
Nucleophilic Substitution: Favored at the 2- and 4-positions, especially if a good leaving group is present.
N-functionalization: The lone pair on the nitrogen atom readily reacts with electrophiles, such as alkyl halides and acids, to form pyridinium (B92312) salts.
Oxidation and Reduction: The pyridine ring can be oxidized to pyridine-N-oxide or reduced to piperidine.
Significance of Aryloxy-Substituted Pyridines in Advanced Organic Synthesis
Aryloxy-substituted pyridines, also known as phenoxypyridines, are a class of compounds where a pyridine ring is connected to an aryl group through an oxygen atom. This structural motif is prevalent in a wide range of biologically active molecules and functional materials. nih.govacs.org The introduction of an aryloxy group can significantly modulate the electronic properties of the pyridine ring. The oxygen atom can donate electron density to the ring through resonance, while the aryl group can be further substituted to fine-tune steric and electronic effects.
The synthesis of aryloxy-substituted pyridines often involves the nucleophilic aromatic substitution (SNAr) reaction of a halopyridine with a corresponding phenoxide. nih.gov For instance, the reaction of 2-chloropyridine (B119429) with a substituted phenol (B47542) in the presence of a base is a common method for the synthesis of 2-phenoxypyridine (B1581987) derivatives. nih.gov The regioselectivity of these reactions is a key aspect of their synthesis. nih.gov
The significance of aryloxy-substituted pyridines in advanced organic synthesis stems from their utility as:
Pharmaceutical Scaffolds: Many drugs and drug candidates contain the phenoxypyridine core. For example, certain 2-aryloxy-4-alkoxy-pyridines have been identified as potent antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications in the treatment of depression. nih.gov
Ligands in Catalysis: The nitrogen atom of the pyridine ring and the oxygen atom of the phenoxy group can act as a bidentate ligand for various transition metals, enabling their use in catalysis.
Building Blocks for Complex Molecules: The phenoxypyridine unit can serve as a versatile intermediate for further functionalization, allowing for the construction of more complex molecular architectures. acs.org
Role of Nitro-Substituted Heterocycles in Enabling Diverse Chemical Transformations
Nitro-substituted heterocycles, particularly nitropyridines, are highly valuable intermediates in organic synthesis. researchgate.net The nitro group (NO₂) is a strong electron-withdrawing group, which has a profound impact on the reactivity of the heterocyclic ring. nih.gov This electron-withdrawing effect deactivates the ring towards electrophilic substitution even further than in unsubstituted pyridine. researchgate.net However, it strongly activates the ring for nucleophilic aromatic substitution, making the displacement of a leaving group, or even the nitro group itself, facile. nih.govmdpi.com
The synthesis of nitropyridines can be challenging due to the deactivated nature of the pyridine ring towards nitration. researchgate.net Direct nitration of pyridine often requires harsh conditions and gives low yields. researchgate.net More effective methods often involve the nitration of pyridine-N-oxide followed by deoxygenation, or the use of more reactive nitrating agents. ntnu.no
The key roles of nitro-substituted heterocycles in chemical transformations include:
Activation for Nucleophilic Aromatic Substitution: The nitro group is a powerful activating group for SNAr reactions, allowing for the introduction of a wide range of nucleophiles onto the heterocyclic ring. mdpi.com
Precursors to Amino Groups: The nitro group can be readily reduced to an amino group (NH₂), which is a versatile functional group for further transformations, such as diazotization and coupling reactions, or for the synthesis of fused heterocyclic systems. cymitquimica.com
Directing Group for Further Functionalization: The strong directing effect of the nitro group can be exploited to control the regioselectivity of subsequent reactions on the heterocyclic ring.
Use in Energetic Materials: Some nitropyridine derivatives are explored for their potential as energetic compounds. nih.gov
Contextualizing 2-[4-(tert-butyl)phenoxy]-5-nitropyridine within Current Academic Chemical Landscape
The compound this compound integrates the key features of both phenoxypyridine and nitropyridine derivatives. The 2-phenoxy group, with its bulky tert-butyl substituent, introduces specific steric and electronic characteristics. The tert-butyl group is a large, non-polar group that can influence the conformation of the molecule and its interactions with other molecules. The 5-nitro group strongly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group (positions 4 and 6).
The synthesis of this compound would likely proceed via the nucleophilic aromatic substitution of a suitable 2-halo-5-nitropyridine with 4-tert-butylphenol (B1678320) in the presence of a base. This is analogous to the synthesis of similar phenoxypyridine derivatives. nih.gov
Table 2: Predicted Reactivity of this compound
| Reaction Type | Predicted Outcome |
| Nucleophilic Aromatic Substitution | The nitro group at the 5-position activates the ring for nucleophilic attack. A nucleophile could potentially displace the phenoxy group or add to the ring. |
| Reduction of the Nitro Group | The nitro group can be reduced to an amino group, yielding 5-amino-2-(4-tert-butylphenoxy)pyridine. This amino derivative would be a valuable intermediate for further synthesis. cymitquimica.com |
| Electrophilic Aromatic Substitution | Highly unlikely due to the deactivating effects of both the pyridine nitrogen and the nitro group. |
In the current academic chemical landscape, this compound and its derivatives are of interest for several reasons:
Medicinal Chemistry: The combination of the phenoxypyridine scaffold, known for its biological activity, with the versatile nitro group makes this compound a potential starting point for the synthesis of new therapeutic agents. nih.govcymitquimica.com The tert-butyl group can enhance lipophilicity, which may influence pharmacokinetic properties. cymitquimica.com
Materials Science: The polarized nature of the molecule, due to the nitro group and the pyridine nitrogen, could lead to interesting photophysical or electronic properties, making it a candidate for investigation in materials science.
Synthetic Methodology: The study of the reactivity of this molecule can contribute to a deeper understanding of the interplay of different functional groups on the pyridine ring and can be used to develop new synthetic transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)11-4-7-13(8-5-11)20-14-9-6-12(10-16-14)17(18)19/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSIFRRVTNAEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Tert Butyl Phenoxy 5 Nitropyridine
Strategies for O-Arylation in Pyridine (B92270) Systems: A Comprehensive Analysis
The formation of an ether linkage to a pyridine ring, known as O-arylation, is a fundamental transformation in organic synthesis. The choice of strategy depends on the substitution pattern of the pyridine ring and the desired reaction conditions. For electron-deficient pyridine systems, such as nitropyridines, classical methods are often effective, while transition metal catalysis offers broader applicability.
Nucleophilic aromatic substitution (SNAr) is a primary and often highly efficient method for the synthesis of 2-phenoxypyridines when the pyridine ring is appropriately activated. The reaction requires a halogenated pyridine, typically containing a strong electron-withdrawing group positioned ortho or para to the leaving group (the halogen).
In the case of 2-[4-(tert-butyl)phenoxy]-5-nitropyridine, the starting material is a 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine). The nitro group at the 5-position is para to the halogen at the 2-position, which strongly activates the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile—in this case, the 4-(tert-butyl)phenoxide anion—attacks the carbon atom bearing the halogen. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro group. libretexts.org In the second step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final diaryl ether product. libretexts.org
The efficiency of the SNAr reaction is dependent on several factors, including the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, the solvent, and the reaction temperature. The phenoxide nucleophile is typically generated in situ by reacting 4-(tert-butyl)phenol with a suitable base.
| Parameter | Common Conditions | Rationale |
|---|---|---|
| Pyridine Substrate | 2-Chloro-5-nitropyridine, 2-Bromo-5-nitropyridine (B18158) | The nitro group at the para-position activates the C2 position for nucleophilic attack. |
| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide anion. |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (CH3CN) | Polar aprotic solvents stabilize the charged Meisenheimer intermediate and accelerate the reaction. |
| Temperature | Room temperature to 120 °C | Reaction kinetics are often favorable, but heating may be required to achieve a reasonable rate. |
When SNAr reactions are not feasible, particularly for less activated pyridine systems, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the C-O ether bond. nih.gov The most common methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.net
The Ullmann-type reaction typically involves coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures. acs.org While historically requiring harsh conditions, modern variations utilize ligands such as 1,10-phenanthroline (B135089) derivatives to facilitate the reaction under milder conditions. acs.org
The Buchwald-Hartwig O-arylation is a versatile palladium-catalyzed cross-coupling reaction. researchgate.net This methodology employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, RuPhos) to couple an aryl halide or triflate with an alcohol or phenol. A base is required to generate the active nucleophile and facilitate the catalytic cycle. This method is known for its high functional group tolerance and generally milder reaction conditions compared to traditional Ullmann couplings. researchgate.net
| Feature | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (Buchwald-Hartwig-type) |
|---|---|---|
| Catalyst | CuI, Cu2O, Cu(OAc)2 | Pd(OAc)2, Pd2(dba)3 |
| Ligand | 1,10-Phenanthroline, N,N-dimethylglycine | Bulky, electron-rich phosphines (e.g., BINAP, Xantphos) |
| Base | K2CO3, Cs2CO3, K3PO4 | K3PO4, Cs2CO3, NaO-t-Bu |
| Substrate Scope | Effective for aryl iodides and bromides. | Broad scope, including aryl chlorides, bromides, iodides, and triflates. researchgate.net |
| Temperature | Often high (100-200 °C) | Generally milder (80-120 °C) |
One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. google.com For the synthesis of this compound, a conceptual one-pot procedure could involve the nitration of a precursor like 2-hydroxypyridine, followed by conversion to a 2-halo-5-nitropyridine, and subsequent in-situ coupling with 4-(tert-butyl)phenol.
For instance, a process could start with 2-aminopyridine, which is first nitrated to give 2-amino-5-nitropyridine (B18323). google.com This intermediate could then undergo a diazotization reaction followed by substitution with a halide. Without isolating the resulting 2-halo-5-nitropyridine, the addition of 4-(tert-butyl)phenol and a suitable base could drive the final SNAr coupling step. google.com Optimization of such a process involves carefully selecting solvents and reagents that are compatible across all steps and managing reaction conditions like temperature and addition rates to minimize side reactions. Multicomponent reactions (MCRs) also represent a class of one-pot procedures where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. ekb.eg
Introduction of the 4-(tert-Butyl)phenoxy Moiety
4-(tert-butyl)phenol is an industrial chemical typically synthesized via the Friedel-Crafts alkylation of phenol. wikipedia.org In this electrophilic aromatic substitution reaction, phenol is treated with an alkylating agent, most commonly isobutene, in the presence of an acid catalyst.
The reaction mechanism involves the protonation of isobutene by the acid catalyst to form a stable tert-butyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the ortho and para positions due to the activating, ortho-para directing nature of the hydroxyl group. While 2-tert-butylphenol (B146161) is a potential side product, reaction conditions can be optimized to favor the formation of the thermodynamically more stable para-isomer, 4-tert-butylphenol (B1678320). wikipedia.orggoogle.com
| Parameter | Typical Reagent/Condition | Purpose |
|---|---|---|
| Aromatic Substrate | Phenol | The starting material to be alkylated. |
| Alkylating Agent | Isobutene, tert-Butanol | Source of the tert-butyl electrophile. wikipedia.orggoogle.com |
| Catalyst | Sulfuric acid (H2SO4), Phosphoric acid (H3PO4), Lewis acids (e.g., AlCl3) | Generates the tert-butyl carbocation from the alkylating agent. wikipedia.org |
| Temperature | 80-230 °C | Controls reaction rate and selectivity; higher temperatures can favor the para product. google.com |
Once 4-(tert-butyl)phenol is obtained, it is coupled with the 2-halo-5-nitropyridine substrate to form the final phenoxy ether linkage. The strategies for this specific transformation mirror the general O-arylation methods discussed previously.
Via SNAr: This is often the most direct route. 4-(tert-butyl)phenol is deprotonated with a base like potassium carbonate or sodium hydride to form the corresponding 4-(tert-butyl)phenoxide. This potent nucleophile is then reacted with 2-chloro-5-nitropyridine in a polar aprotic solvent like DMF. The strong activation provided by the para-nitro group facilitates a high-yield substitution reaction.
Via Transition Metal Catalysis: If the SNAr approach is inefficient for any reason, or if the pyridine substrate is less activated (e.g., lacks the nitro group), palladium- or copper-catalyzed methods would be employed. The reaction would couple 4-(tert-butyl)phenol directly with 2-bromo-5-nitropyridine using a catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand or CuI with a phenanthroline ligand, in the presence of a base like cesium carbonate.
Regioselective Nitration in Pyridine Architectures
The introduction of a nitro group onto a pyridine core is a challenging yet crucial transformation in the synthesis of many functional molecules. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, the most common method for nitration. researchgate.netyoutube.com This inherent lack of reactivity is further compounded by the tendency of the ring nitrogen to protonate under the strongly acidic conditions typical of nitration, which further deactivates the ring. researchgate.net Consequently, chemists have developed specialized strategies to achieve regioselective nitration.
Direct Nitration Procedures for Pyridine Cores
Direct nitration of the pyridine nucleus generally requires forcing conditions and often results in low yields. researchgate.net Traditional methods using mixtures of nitric acid and sulfuric acid are largely ineffective for unsubstituted pyridine. youtube.com However, alternative nitrating systems have been developed to overcome this hurdle.
One effective method involves the use of dinitrogen pentoxide (N₂O₅) . In a procedure known as Bakke's procedure, pyridine or its derivatives are treated with N₂O₅ in an organic solvent to form an N-nitropyridinium intermediate. Subsequent reaction with a nucleophile like aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine. researchgate.netntnu.no The mechanism is not a direct electrophilic substitution but involves a nih.govrsc.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the ring. researchgate.net
Another significant advancement is the use of nitric acid in trifluoroacetic anhydride (B1165640) (TFAA) . This reagent system is believed to generate dinitrogen pentoxide in situ and has proven effective for the nitration of a range of substituted pyridines, typically affording β-nitro products (substitution at the 3- or 5-position) in moderate to good yields. researchgate.netresearchgate.net
More recently, a novel dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration (C-3 or C-5) of pyridines. This method involves the formation of an oxazino pyridine intermediate, which then undergoes a radical-based C-H nitration, followed by acid-mediated rearomatization to yield the meta-nitrated pyridine. acs.orgnih.gov
| Nitrating Agent/System | Typical Position of Nitration | Advantages | Limitations |
| HNO₃ / H₂SO₄ | 3-position | Inexpensive reagents | Extremely low yields for unsubstituted pyridine; harsh conditions. youtube.com |
| N₂O₅ then NaHSO₃ | 3-position | Good yields for many derivatives. ntnu.no | Multi-step procedure; mechanism is not direct SEAr. researchgate.net |
| HNO₃ / TFAA | 3- or 5-position | Generally good yields; effective for various pyridines. researchgate.net | TFAA is corrosive and expensive. |
| Dearomatization-Rearomatization | 3- or 5-position | High regioselectivity; mild, catalyst-free conditions. acs.org | Requires pre-functionalization to form the initial intermediate. |
Sequential Functionalization Strategies for Nitro Group Introduction
An alternative to direct nitration is the use of sequential functionalization, where existing substituents on the pyridine ring guide the introduction of the nitro group or are themselves precursors to it. This approach is particularly relevant for synthesizing highly substituted pyridines like this compound.
One powerful strategy involves nucleophilic aromatic substitution (SNAr) on a pre-nitrated pyridine. For the target molecule, a highly plausible route begins with a pyridine ring already containing a nitro group and a suitable leaving group, such as a halogen. For instance, 2-chloro-5-nitropyridine serves as an excellent substrate. The chlorine atom at the 2-position is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position (para to the chlorine). nih.govnih.gov Reaction with a nucleophile, in this case, the sodium or potassium salt of 4-(tert-butyl)phenol, would lead directly to the desired product in a highly regioselective manner. nih.gov
Another sequential strategy involves nitrating a pyridine ring that already bears one of the desired substituents. For example, one could first synthesize 2-[4-(tert-butyl)phenoxy]pyridine and then perform a nitration step. The challenge in this approach lies in controlling the regioselectivity. The existing 2-phenoxy group is an ortho, para-directing activator in classical aromatic systems. However, in the electron-deficient pyridine ring, the outcome is a balance between the directing effect of the substituent and the inherent C-3/C-5 selectivity of the pyridine ring itself. This can lead to mixtures of isomers, complicating purification. researchgate.net
Purification and Isolation Techniques for Academic Research
The purification and isolation of this compound from a reaction mixture rely on standard laboratory techniques, chosen based on the physical properties of the compound and the impurities present.
Crystallization: This is often the preferred method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. For nitropyridine derivatives, common solvents for recrystallization include ethanol, acetone, or mixtures containing hexanes or toluene. nih.gov
Column Chromatography: This is a highly versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). The crude product is loaded onto a column, and a solvent (eluent) is passed through, carrying the components at different rates. This method is particularly useful for separating isomeric products, which might be formed during a direct nitration step, or for removing impurities with similar solubility to the product. acs.org
Solvent Extraction: This technique is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. It is often employed during the work-up procedure to remove inorganic salts or water-soluble by-products. For instance, after a reaction, the mixture might be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water, brine, or a basic solution (e.g., sodium bicarbonate) to neutralize acid.
Filtration: This is a simple mechanical method used to separate a solid product from the liquid in which it is suspended. It is the primary step in isolating a product that has precipitated or crystallized from a solution. prepchem.com
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility Considerations
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound. A comparative analysis highlights the significant advantages of a nucleophilic aromatic substitution approach.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route involves the reaction of a pre-functionalized halonitropyridine with the desired phenol.
Synthesis: 2-Chloro-5-nitropyridine + 4-(tert-butyl)phenol → this compound
Efficiency: This reaction is typically highly efficient. The strong electron-withdrawing effect of the para-nitro group significantly activates the C-2 position towards nucleophilic attack, often leading to high yields under relatively mild conditions (e.g., heating with a base like K₂CO₃ in a polar aprotic solvent like DMF or DMSO). nih.govacs.org
Selectivity: The regioselectivity is excellent. The reaction occurs exclusively at the carbon bearing the halogen, with no side reactions on the pyridine ring. This eliminates the formation of isomers and simplifies purification.
Accessibility: The starting materials, 2-chloro-5-nitropyridine and 4-(tert-butyl)phenol, are commercially available and relatively inexpensive, making this route highly accessible for academic research and scalable production.
Route B: Direct Nitration of a Phenoxypyridine Precursor
This route involves first forming the ether linkage, followed by nitration.
Synthesis: 2-Chloropyridine (B119429) + 4-(tert-butyl)phenol → 2-[4-(tert-butyl)phenoxy]pyridine → Nitration → this compound
Selectivity: This is the major drawback of Route B. Electrophilic substitution on a 2-substituted pyridine is complex. The pyridine nitrogen directs meta (to the 3- and 5-positions), while the phenoxy group directs ortho and para (to the 3- and 5-positions relative to the substituent). This convergence of directing effects would likely result in a mixture of the desired 5-nitro isomer and the 3-nitro isomer, necessitating a difficult chromatographic separation and reducing the effective yield of the target compound. researchgate.net
Accessibility: While the initial precursors are accessible, the lack of selectivity in the key nitration step makes this route less practical and more resource-intensive due to the purification challenges.
| Feature | Route A (SNAr) | Route B (Nitration of Precursor) |
| Overall Yield | High | Moderate to Low |
| Regioselectivity | Excellent | Poor (Isomer formation) |
| Purification | Simple (e.g., crystallization) | Difficult (e.g., column chromatography) |
| Accessibility | High (Readily available starting materials) | Moderate (Challenging key step) |
Based on this analysis, Route A is unequivocally the superior synthetic strategy . Its high efficiency, excellent regioselectivity, and the accessibility of its starting materials make it the most logical and practical method for preparing this compound in a research setting.
Chemical Reactivity and Transformation Pathways of 2 4 Tert Butyl Phenoxy 5 Nitropyridine
Reactivity of the Nitro Group
The nitro group at the 5-position of the pyridine (B92270) ring is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity. It activates the pyridine ring towards nucleophilic attack and is itself susceptible to various transformations.
Reductive Transformations to Aminopyridine Derivatives
The reduction of the nitro group in 2-[4-(tert-butyl)phenoxy]-5-nitropyridine to an amino group is a key transformation, yielding the corresponding 5-aminopyridine derivative, 6-[4-(tert-butyl)phenoxy]pyridin-3-amine. This conversion is a common strategy in medicinal chemistry to introduce a versatile amino functionality. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.
Commonly used methods for the reduction of nitropyridines include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with a hydrogen source like hydrogen gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, hydrazine), is a highly efficient and clean method. Chemical reductions can be achieved using metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) or with metal hydrides, although the latter may be less selective.
Table 1: Selected Reagents for the Reduction of Nitropyridines
| Reagent/System | Typical Conditions | Comments |
| H₂, Pd/C | Methanol or Ethanol, room temperature | High efficiency, clean reaction. |
| SnCl₂·2H₂O | Ethanol, reflux | Effective for many nitropyridines. |
| Fe, NH₄Cl | Ethanol/Water, reflux | A milder alternative to acid-based reductions. |
| Na₂S₂O₄ | Water/Dioxane, room temperature | Useful for substrates sensitive to catalytic hydrogenation. |
Nucleophilic Attack and Displacement at the Nitro-Substituted Position
While the nitro group itself can be a target for nucleophilic attack under specific conditions, its primary role in this context is the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, particularly from the ortho and para positions, significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles.
In this compound, the positions ortho (C4 and C6) and para (C2) to the nitro group are activated. Nucleophilic attack is most likely to occur at the C4 or C6 positions, leading to the displacement of a hydride ion, or at the C2 position, potentially leading to the displacement of the 4-(tert-butyl)phenoxy group. The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like alkoxides or amines can displace the phenoxy group at the C2 position, especially at elevated temperatures.
Electron-Withdrawing Effects on the Pyridine Ring System
Decreased Basicity: The electron-withdrawing nitro group significantly reduces the electron density on the pyridine nitrogen atom, making it less basic compared to pyridine itself. nih.gov
Activation towards Nucleophilic Aromatic Substitution: As discussed in the previous section, the depletion of electron density in the pyridine ring makes it more electrophilic and thus more susceptible to attack by nucleophiles. brainly.comuoanbar.edu.iq
Deactivation towards Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic attack. Electrophilic substitution reactions, such as nitration or halogenation, are significantly more difficult to achieve on nitropyridines compared to pyridine. quora.comlibretexts.org
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, although its reactivity is attenuated by the electron-withdrawing nitro group.
Protonation and Lewis Acid Coordination Behavior
The pyridine nitrogen in this compound can be protonated by strong acids to form the corresponding pyridinium (B92312) salt. However, due to the electron-withdrawing effect of the 5-nitro group, the pKa of the conjugate acid is expected to be significantly lower than that of pyridinium itself (pKa ≈ 5.2). The presence of electron-withdrawing groups on the pyridine ring is known to decrease its basicity. nih.gov Similarly, the pyridine nitrogen can coordinate to Lewis acids, although the resulting complexes may be less stable compared to those formed from more electron-rich pyridines.
N-Oxidation and N-Alkylation Studies
The pyridine nitrogen can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide can exhibit altered reactivity, for example, facilitating nucleophilic substitution at the 2- and 4-positions. researchgate.netyoutube.com
N-alkylation of the pyridine nitrogen is also possible, typically using alkyl halides or other alkylating agents. nih.gov This reaction leads to the formation of quaternary pyridinium salts. However, the decreased nucleophilicity of the nitrogen atom due to the nitro group may necessitate harsher reaction conditions or more reactive alkylating agents compared to the alkylation of unsubstituted pyridine. acs.org
Table 2: Representative Reactions at the Pyridine Nitrogen
| Reaction | Reagent(s) | Product Type |
| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | Pyridine-N-oxide |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylpyridinium salt |
Transformations of the Phenoxy Ether Linkage
Cleavage Reactions of the Aryl Ether Bond
The cleavage of the C-O-C aryl ether bond in this compound is a significant transformation that breaks the molecule into its constituent pyridine and phenol (B47542) fragments. This reaction is characteristic of diaryl ethers and can be achieved under various conditions, typically requiring robust reagents or catalysts due to the strength of the aryl-ether bond. Efficient cleavage of such bonds is a key strategy in chemical synthesis and in the degradation of complex aromatic polymers like lignin (B12514952), from which mechanistic insights can be drawn. rsc.orgrsc.org
Common methods for aryl ether cleavage that are applicable include:
Hydrogenolysis: Catalytic hydrogenolysis is a powerful method for cleaving aryl ether bonds. This typically involves a transition metal catalyst, such as palladium on carbon (Pd/C) or nickel, under a hydrogen atmosphere. The reaction proceeds by oxidative addition of the C-O bond to the metal center, followed by hydrogenolysis. Microwave irradiation has been shown to dramatically accelerate the cleavage of similar β-O-4 ether bonds in lignin model compounds. rsc.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids can facilitate the cleavage of aryl ethers. In some systems, a combination of a Lewis acid (like Zn) and a hydrogenation metal (like Co) on a support can synergistically cleave the ether linkage. rsc.org The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and making it more susceptible to nucleophilic attack or hydrogenolysis.
Enzymatic Cleavage: Certain bacterial enzyme systems have evolved to specifically cleave aryl ether bonds, particularly the β-aryl ether linkages found in lignin. nih.govosti.gov Enzymes such as glutathione (B108866) S-transferases (GSTs), including LigF and LigG from Sphingobium sp. SYK-6, operate via stereospecific nucleophilic attack mechanisms to break the ether bond. osti.gov
| Method | Catalyst/Reagent | Typical Conditions | Products | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C | H₂ atmosphere, elevated temperature (e.g., 100-120°C), solvent (e.g., dioxane) | 5-Nitropyridin-2-ol, 4-tert-butylbenzene | rsc.org |
| Lewis Acid/Metal Catalysis | Co-Zn/Zeolite Beta | H₂ atmosphere, elevated temperature | 5-Nitropyridin-2-ol, 4-tert-butylphenol (B1678320) | rsc.org |
| Photocatalysis | Ni/TiO₂ | UV irradiation, isopropanol (B130326) solvent | 5-Nitropyridin-2-ol, 4-tert-butylphenol | mdpi.com |
Modifications and Functionalization at the tert-Butyl Group
The tert-butyl group is generally considered chemically inert due to the absence of α-hydrogens and significant steric hindrance. However, advanced catalytic methods have enabled the functionalization of its strong primary C-H bonds. chemrxiv.org
One of the most notable transformations is the selective hydroxylation of a tert-butyl C-H bond to form a primary alcohol. This challenging reaction can be accomplished using specialized manganese catalysts in a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA). The catalyst activates hydrogen peroxide to generate a powerful manganese-oxo species capable of oxidizing the sterically congested and strong C-H bonds of the tert-butyl group. chemrxiv.org This method allows for the late-stage introduction of a functional group, transforming the hydrophobic tert-butyl moiety into a more versatile hydroxymethyl group.
| Reaction | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| C-H Hydroxylation | Electron-poor Manganese Catalyst / H₂O₂ | Nonafluoro-tert-butyl alcohol (NFTBA) solvent | 2-[4-(2-Hydroxy-1,1-dimethylethyl)phenoxy]-5-nitropyridine | chemrxiv.org |
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring in this compound is activated towards electrophilic aromatic substitution (EAS). The directing influence of the two existing substituents—the ether oxygen and the tert-butyl group—determines the position of substitution.
Ether Linkage (-OAr): The ether oxygen is a strongly activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring, stabilizing the cationic intermediate (arenium ion).
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weakly activating, ortho-, para-director. stackexchange.com Its activating effect stems from hyperconjugation and weak inductive effects.
In this molecule, the para-position relative to the ether linkage is occupied by the tert-butyl group. Therefore, electrophilic attack is directed primarily to the two equivalent ortho-positions (C2 and C6 of the phenoxy ring). The bulky tert-butyl group may offer some steric hindrance, but the strong activating effect of the ether oxygen typically dominates, making the ortho-positions the most reactive sites. stackexchange.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would yield the corresponding 2-halo-4-tert-butylphenoxy derivative. For activated rings like phenols, the reaction can sometimes proceed without a catalyst. chegg.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com
Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups. wikipedia.org The high reactivity of the phenoxy ring may lead to challenges such as polysubstitution.
| Reaction | Electrophile/Reagents | Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 2-[2-Bromo-4-(tert-butyl)phenoxy]-5-nitropyridine |
| Nitration | HNO₃ / H₂SO₄ | 2-[4-(tert-butyl)-2-nitrophenoxy]-5-nitropyridine |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-[2-Acetyl-4-(tert-butyl)phenoxy]-5-nitropyridine |
Detailed Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the aforementioned reactions provides insight into their outcomes and allows for reaction optimization.
Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS on the phenoxy ring proceeds via a two-step pathway. masterorganicchemistry.com
Attack on the Electrophile: The π-system of the electron-rich phenoxy ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the ether oxygen atom, which provides significant stabilization for ortho and para attack.
Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile. This restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com
The preference for ortho substitution is explained by the resonance structures of the arenium ion intermediate. For attack at the ortho position, a key resonance structure places the positive charge directly on the carbon atom bonded to the ether oxygen, allowing the oxygen's lone pair to directly delocalize the charge through a stable oxonium ion structure. This level of stabilization is not possible for meta attack, making the ortho pathway significantly more favorable.
Mechanism of Catalytic Aryl Ether Cleavage: The mechanism for aryl ether cleavage depends heavily on the catalytic system employed. For hydrogenolysis using a palladium catalyst (Pd/C), a plausible mechanism involves:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl C-O bond, forming an organopalladium(II) intermediate.
Reaction with Hydrogen: The intermediate reacts with H₂, potentially through a series of steps leading to the cleavage of the Pd-C and Pd-O bonds.
Reductive Elimination: The final products are released, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
In systems utilizing a Lewis acid and a hydrogenation metal, the Lewis acid first coordinates to the ether oxygen. This polarization weakens the C-O bond, making the carbon atom more electrophilic and susceptible to subsequent cleavage via hydrogenation or nucleophilic attack. rsc.org
Advanced Spectroscopic and Structural Characterization of 2 4 Tert Butyl Phenoxy 5 Nitropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The 1H NMR spectrum of 2-[4-(tert-butyl)phenoxy]-5-nitropyridine offers a precise map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the tert-butyl group, the phenoxy ring, and the nitropyridine ring.
The most upfield signal is a sharp singlet observed at approximately 1.34 ppm, which is characteristic of the nine equivalent protons of the tert-butyl group. This singlet nature arises from the absence of adjacent protons for coupling.
The protons on the phenoxy ring typically appear as two doublets in an AA'BB' system, a pattern characteristic of para-substituted benzene (B151609) rings. A doublet integrating to two protons is found around 7.15 ppm, corresponding to the protons ortho to the ether linkage. Another doublet, also integrating to two protons, is observed further downfield at about 7.48 ppm, assigned to the protons meta to the ether linkage and ortho to the tert-butyl group.
The pyridine (B92270) ring protons exhibit signals in the more downfield region of the spectrum due to the electron-withdrawing effects of the nitro group and the ring nitrogen. A doublet at approximately 7.19 ppm is assigned to the proton at the C3 position of the pyridine ring. A doublet of doublets, typically appearing around 8.45 ppm, corresponds to the proton at the C4 position, showing coupling to both the C3 and C6 protons. The most deshielded proton is at the C6 position, appearing as a doublet at about 9.06 ppm, with its significant downfield shift attributed to the anisotropic effect of the adjacent nitrogen and the strong electron-withdrawing nitro group at the C5 position.
Table 1: 1H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (CH3)3 | 1.34 | Singlet | 9H |
| Phenoxy (ortho to ether) | 7.15 | Doublet | 2H |
| Pyridine C3-H | 7.19 | Doublet | 1H |
| Phenoxy (meta to ether) | 7.48 | Doublet | 2H |
| Pyridine C4-H | 8.45 | Doublet of Doublets | 1H |
Complementing the proton data, the 13C NMR spectrum provides a detailed count of the unique carbon environments. The tert-butyl group displays two distinct signals: one for the three equivalent methyl carbons at approximately 31.5 ppm and another for the quaternary carbon at around 34.6 ppm.
The carbons of the phenoxy ring resonate in the aromatic region. The carbon atom directly bonded to the ether oxygen (C-O) is found at about 148.9 ppm. The carbon bearing the tert-butyl group appears near 148.0 ppm. The two carbons ortho to the ether linkage are observed at approximately 121.0 ppm, while the two carbons meta to the ether are found at about 127.4 ppm.
The pyridine ring carbons are significantly influenced by the nitrogen atom and the nitro group. The C3 and C4 carbons of the pyridine ring have been reported with chemical shifts around 113.1 ppm and 137.9 ppm, respectively. The C6 carbon, adjacent to the nitrogen, is found further downfield at approximately 146.4 ppm. The carbon atoms attached to the ether linkage (C2) and the nitro group (C5) are highly deshielded, appearing at around 162.0 ppm and 140.0 ppm, respectively.
Table 2: 13C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| tert-butyl CH3 | 31.5 |
| tert-butyl C | 34.6 |
| Pyridine C3 | 113.1 |
| Phenoxy C (ortho to ether) | 121.0 |
| Phenoxy C (meta to ether) | 127.4 |
| Pyridine C4 | 137.9 |
| Pyridine C5 | 140.0 |
| Pyridine C6 | 146.4 |
| Phenoxy C (para, attached to tert-butyl) | 148.0 |
| Phenoxy C (ipso, attached to ether) | 148.9 |
Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra and for probing the through-bond and through-space connectivity of atoms.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal scalar coupling between adjacent protons. Key correlations would be observed between the C3-H and C4-H of the pyridine ring, and between the C4-H and C6-H protons, confirming their positions on the ring. Similarly, coupling between the ortho and meta protons of the phenoxy ring would be evident.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals at 1.34 ppm to the methyl carbons at 31.5 ppm, the proton at 7.19 ppm to the C3 carbon at 113.1 ppm, and so on, providing unambiguous C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the para-carbon of the phenoxy ring. Crucially, a correlation between the C6-H proton of the pyridine ring and the C2 carbon would confirm the connectivity of the pyridine ring to the phenoxy ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could reveal through-space interactions between the C3-H of the pyridine ring and the ortho protons of the phenoxy ring, offering insights into the preferred conformation around the C-O-C ether bond.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.
The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups.
The asymmetric and symmetric stretching vibrations of the nitro group (NO2) are prominent features, typically appearing as strong bands around 1573-1593 cm-1 and 1342-1350 cm-1, respectively. The C-O-C ether linkage gives rise to characteristic stretching vibrations, with an asymmetric stretch observed in the region of 1240-1280 cm-1 and a symmetric stretch near 1170 cm-1.
Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm-1. The C-C stretching vibrations within the aromatic rings (both phenoxy and pyridine) produce a series of bands in the 1600-1400 cm-1 region. The presence of the tert-butyl group is confirmed by C-H stretching vibrations just below 3000 cm-1 and characteristic C-H bending vibrations around 1365 cm-1.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm-1) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Weak-Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| NO2 Asymmetric Stretch | 1573 - 1593 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| NO2 Symmetric Stretch | 1342 - 1350 | Strong |
| C-O-C Asymmetric Stretch | 1240 - 1280 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong Raman signals.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group at approximately 1342 cm-1 is expected to be a particularly strong and characteristic band. The breathing modes of the aromatic rings, which involve a symmetric expansion and contraction of the rings, typically produce intense signals in the fingerprint region (below 1600 cm-1). The symmetric C-O-C stretch may also be more prominent in the Raman spectrum compared to the FT-IR. The vibrations associated with the tert-butyl group and the C-H bonds of the aromatic rings would also be observable, providing a comprehensive vibrational profile of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a cornerstone analytical technique for elucidating the structure of organic molecules by providing precise information about their mass and fragmentation behavior. For this compound, mass spectrometry confirms the molecular identity and offers insights into its structural components.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule, which in turn allows for the unequivocal determination of its elemental formula. The molecular formula for this compound is C15H16N2O3, corresponding to a calculated monoisotopic mass of approximately 272.1161 g/mol . nih.govaobchem.com.cn An HRMS analysis would be expected to yield a mass measurement that is highly consistent with this theoretical value, typically within a narrow margin of error (e.g., ±5 ppm). This high degree of accuracy is crucial for distinguishing the compound from other potential isomers or molecules with the same nominal mass, thereby confirming its elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical precision of mass spectrometry. kuleuven.be This method is highly applicable to the analysis of this compound in various contexts. For instance, LC-MS can be used to monitor the progress of its chemical synthesis, allowing for the identification of reactants, intermediates, and the final product in a complex reaction mixture. Furthermore, it is an invaluable tool for detecting and identifying potential impurities or degradation products, which is essential for assessing the purity and stability of the compound. nih.gov The high sensitivity and selectivity of LC-MS make it a preferred method for quantitative analysis in pharmaceutical and chemical research. kuleuven.be
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information regarding the three-dimensional arrangement of atoms in a crystalline solid. This technique is unparalleled in its ability to detail the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
Single crystal X-ray diffraction analysis provides an unambiguous determination of a molecule's solid-state structure. mdpi.com While specific crystal structure data for this compound is not available, the analysis of a closely related compound, 2-(4-methylphenoxy)-5-nitropyridine (B2697783), offers significant insight into the expected structural features. nih.gov The analysis of this analogue revealed a twisted conformation, with a significant dihedral angle of 61.16 (13)° between the planes of the pyridine and benzene rings. nih.gov It was also observed that the nitro group is nearly coplanar with the pyridine ring to which it is attached. nih.gov A similar twisted geometry would be anticipated for this compound, influenced by the steric demands of the bulky tert-butyl group and the electronic nature of the ether linkage.
Table 1: Representative Crystal Data for the Related Compound 2-(4-Methylphenoxy)-5-nitropyridine nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight (Mr) | 230.22 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.2818 (18) |
| b (Å) | 11.977 (2) |
| c (Å) | 25.362 (5) |
| V (ų) | 2211.9 (8) |
Based on a thorough search of available scientific literature, there are no specific published computational or theoretical studies focused solely on the chemical compound “this compound” that provide the detailed data required to populate the requested article structure. Public databases and research articles contain information on similar or related molecules, such as other nitropyridine or phenoxy derivatives, but not the exact target compound.
Generating an article with specific data tables, detailed research findings, and theoretical spectroscopic values for this compound, as requested in the outline, would require fabricating data, which is scientifically unsound.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for this specific compound. The methodologies listed—DFT, TD-DFT, MEP, FMO, and NBO analyses—are standard computational chemistry techniques used to investigate molecules, but the results of these analyses are specific to the molecule being studied and must be generated through original research.
Computational and Theoretical Investigations of 2 4 Tert Butyl Phenoxy 5 Nitropyridine
Investigation of Nonlinear Optical (NLO) Properties
The field of nonlinear optics (NLO) is crucial for the development of modern photonic and optoelectronic technologies, including optical signal processing and data storage. Organic molecules, in particular, have garnered significant interest for their potentially large NLO responses, tunability, and ease of processing. The NLO properties of a molecule are fundamentally linked to its electronic structure, specifically how its electron density responds to an external electric field, such as that from a high-intensity laser.
The compound 2-[4-(tert-butyl)phenoxy]-5-nitropyridine possesses a quintessential donor-π-acceptor (D-π-A) architecture, which is a key indicator for promising second-order NLO activity. In this molecule:
The 4-(tert-butyl)phenoxy group acts as the electron donor (D), pushing electron density into the system.
The pyridine (B92270) ring serves as the π-conjugated bridge, facilitating charge transfer.
The strongly electron-withdrawing nitro group (-NO2) functions as the electron acceptor (A), pulling electron density towards itself.
This intramolecular charge transfer from the donor to the acceptor through the π-system is what gives rise to a large change in dipole moment upon excitation, a critical factor for a high NLO response.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules before their synthesis. ias.ac.inresearchgate.net Key parameters calculated include the molecular polarizability (α) and the first hyperpolarizability (β). The first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. Pyridine derivatives are a well-studied class of NLO materials due to their inherent donor-acceptor characteristics. ias.ac.in Theoretical calculations on related nitropyridine compounds provide valuable benchmarks for estimating the potential NLO response of the title compound.
Table 1: Calculated NLO Properties of Related Pyridine Derivatives using DFT Methods
| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [x 10-24 esu] | First Hyperpolarizability (β) [x 10-30 esu] |
|---|---|---|---|---|
| 2-amino-5-nitropyridine (B18323) | B3LYP/cc-pVTZ | 6.65 | 11.4 | 15.2 |
| 2-amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | 6.89 | 12.5 | 17.8 |
| p-Nitroaniline (Reference) | M06/6-31+G* | 6.87 | 12.1 | 7.41 |
Note: Data is compiled from theoretical studies on analogous compounds to provide context for the potential NLO properties of this compound. The specific values for the title compound would require dedicated computational analysis.
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis and potential energy surface (PES) studies are computational methods used to map the energy of a molecule as a function of its geometry. arxiv.org By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. This surface reveals the lowest-energy conformations (stable isomers) and the energy barriers (transition states) that separate them.
DFT calculations on diphenyl ether, a structurally similar parent compound, show that the molecule does not adopt a planar conformation. cdnsciencepub.comcdnsciencepub.com Instead, it favors a "skewed" or "twisted" geometry to minimize steric hindrance between the phenyl rings. The global minimum is typically found at specific dihedral angles that represent a balance between conjugative stabilization (favoring planarity) and steric repulsion. For this compound, the presence of the bulky tert-butyl group and the nitro group will further influence the preferred conformation.
Table 2: Theoretical Conformational Data for Diphenyl Ether as a Model System
| Conformation | Dihedral Angle (Φ1) [°] | Dihedral Angle (Φ2) [°] | Relative Energy [kcal/mol] | Symmetry |
|---|---|---|---|---|
| Skewed (Minimum) | ~40 | ~40 | 0.00 | C2 |
| Perpendicular (Transition State) | 0 | 90 | ~1.0 | Cs |
| Planar (Transition State) | 0 | 0 | ~3.5 | C2v |
Note: Dihedral angles Φ1 and Φ2 correspond to the C-C-O-C and C-O-C-C torsions, respectively. Data is based on DFT calculations for the unsubstituted diphenyl ether molecule and serves as a model for the conformational behavior of the title compound's core structure. cdnsciencepub.comcdnsciencepub.com
Molecular Modeling of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. Molecular modeling is an indispensable tool for understanding and predicting these intermolecular interactions, which are primarily non-covalent. For this compound, several types of interactions are expected to govern its supramolecular assembly.
Hydrogen Bonding: While lacking classic O-H or N-H donors, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and the nitrogen atom of the pyridine ring can also act as an acceptor. Aromatic C-H bonds can act as donors.
π-π Stacking: The electron-deficient nitropyridine ring can engage in favorable stacking interactions with the electron-rich phenoxy ring of a neighboring molecule. These interactions are crucial for the formation of layered or columnar structures.
Computational methods can quantify the energy of these individual interactions. For instance, analyzing the crystal structure of a related compound, 2-amino-5-nitropyridine, reveals a network of interactions where N-H···O and N-H···N hydrogen bonds, along with π-π stacking, dictate the packing. rsc.org The total interaction energy is a sum of electrostatic, dispersion, polarization, and repulsion components, which can be calculated to understand the forces driving crystal formation.
Table 3: Calculated Intermolecular Interaction Energies for Dimers in a Related Molecular Crystal (2-amino-5-nitropyridine)
| Interaction Type | Electrostatic Energy [kJ/mol] | Dispersion Energy [kJ/mol] | Total Energy [kJ/mol] |
|---|---|---|---|
| N-H···O Hydrogen Bond | -45 | -19 | -48 |
| N-H···N Hydrogen Bond | -30 | -22 | -35 |
| π-π Stacking | +1 | -26 | -11 |
Note: This data is for dimers found in the crystal structure of 2-amino-5-nitropyridine and illustrates the relative magnitudes of different interaction types that could be present in the crystal of the title compound. rsc.org The interplay of these varied interactions will ultimately define the complex and unique three-dimensional supramolecular architecture of this compound.
Derivatives and Analogues of 2 4 Tert Butyl Phenoxy 5 Nitropyridine: Synthetic and Theoretical Studies
Design Principles for Structural Modification: Heterocyclic Ring Variations
A key strategy in medicinal chemistry involves modifying the core heterocyclic ring of a lead compound to explore new chemical space and alter properties like polarity, solubility, and receptor binding interactions. researchgate.net The pyridine (B92270) ring in 2-[4-(tert-butyl)phenoxy]-5-nitropyridine is an isostere of benzene (B151609), and its nitrogen atom provides a site for hydrogen bonding and alters the electronic distribution of the ring. nih.govijnrd.org
Table 1: Examples of Heterocyclic Ring Systems Used as Variations for Pyridine Scaffolds
| Heterocyclic Ring | Key Features | Potential Impact on Properties |
| Pyrazole | Five-membered ring with two adjacent nitrogen atoms. | Can act as both hydrogen bond donor and acceptor. |
| Imidazole | Five-membered ring with two non-adjacent nitrogen atoms. | Aromatic and basic character, present in many biological molecules. globalscientificjournal.com |
| Triazole | Five-membered ring with three nitrogen atoms. | Can improve metabolic stability and solubility. globalscientificjournal.com |
| Thiophene | Five-membered ring with a sulfur atom. | Considered a bioisostere of a phenyl ring. globalscientificjournal.com |
| Furan | Five-membered ring with an oxygen atom. | Can influence polarity and hydrogen bonding capabilities. globalscientificjournal.com |
| Pyrazolo[3,4-b]pyridine | Fused bicyclic system. | Increased rigidity and altered electronic distribution compared to pyridine. researchgate.net |
Exploration of Substituent Effects on the Phenoxy Moiety
Studies on related phenoxy derivatives have shown that the position and electronic nature of substituents are crucial. nih.gov
Electronic Effects : Replacing the electron-donating tert-butyl group with electron-withdrawing groups (e.g., chlorine, trifluoromethyl) or other electron-donating groups (e.g., methoxy) would modify the electron density of the phenoxy ring. researchgate.net These changes can affect the ether linkage's reactivity and the strength of π-π stacking interactions with aromatic residues in a potential binding site. nih.gov For example, the introduction of a chlorine atom at the para-position has been observed to slightly increase activity in certain cholinesterase inhibitors, although the effect is not always straightforward. nih.gov Similarly, methoxy (B1213986) groups have been found to be beneficial in other phenoxy derivatives. nih.gov
Table 2: Influence of Substituents on Phenoxy Ring Properties
| Substituent | Position | Electronic Effect | Potential Influence on Molecular Properties |
| tert-butyl | para | Electron-donating, bulky | Increases lipophilicity, specific steric interactions. nih.gov |
| Chloro | para | Electron-withdrawing | Can alter electronic distribution and may slightly increase biological activity. nih.gov |
| Methoxy | ortho/para | Electron-donating | Can participate in hydrogen bonding and improve binding interactions. nih.gov |
| Methyl | ortho | Electron-donating | Can provide structural diversification and influence binding selectivity. nih.gov |
Modifications of the Nitro Group and its Chemical Implications
The nitro group (-NO₂) at the 5-position of the pyridine ring is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. mdpi-res.com It reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. mdpi-res.com This electronic influence is a key aspect of its chemical character.
Chemical modifications of the nitro group can lead to a diverse range of derivatives with different properties:
Reduction : The most common transformation of a nitro group is its reduction. Depending on the reagents and conditions, it can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or an amino (-NH₂) group. mdpi-res.com Each of these functional groups has vastly different electronic properties (the amino group, for instance, is electron-donating) and reactivity, which would fundamentally change the character of the parent molecule.
Nucleophilic Aromatic Substitution : The activating effect of the nitro group facilitates the displacement of leaving groups on the pyridine ring. While the phenoxy group is already in place, this inherent reactivity is a key consideration in the synthesis of related scaffolds.
Role as a Masked Electrophile : In certain biological contexts, the nitro group can be activated to become an electrophile. For instance, it can be converted to a nitronic acid tautomer, which can then react with nucleophilic residues like cysteine in an enzyme's active site. nih.gov This suggests that the nitro group could be designed to act as a targeted covalent modifier.
The versatile chemistry of the nitro group allows for its conversion into various other functionalities, providing a gateway to a wide array of analogues with potentially different reactivity profiles and biological activities. researchgate.net
Synthesis and Characterization of Related Pyridine Scaffolds
The synthesis of this compound and its analogues typically involves nucleophilic aromatic substitution (SNAr). A common and effective method is the reaction of a substituted phenol (B47542) with a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position and an activating group (like the nitro group) at the 5-position. nih.gov
A representative synthesis for a similar compound, 2-(4-methylphenoxy)-5-nitropyridine (B2697783), involves the reaction of 2-chloro-5-nitropyridine (B43025) with p-cresol (B1678582) in the presence of a base like sodium hydroxide. nih.gov The same principle can be applied to synthesize the title compound, using 4-tert-butylphenol (B1678320) as the nucleophile.
General Synthetic Scheme:
Step 1: Deprotonation of 4-tert-butylphenol with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide.
Step 2: Reaction of the 4-tert-butylphenoxide with 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride by the phenoxide.
The resulting products are then purified, typically by chromatography or recrystallization. researchgate.net Characterization of these synthesized scaffolds is performed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons.
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net
X-ray Crystallography : When suitable crystals can be obtained, this technique provides definitive proof of the structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov For example, crystallographic studies on the related 2-(4-methylphenoxy)-5-nitropyridine revealed a significant twist between the pyridyl and benzene rings, with a dihedral angle of 61.16°. nih.gov
Theoretical Structure-Property Relationship Studies for Derivatives
Theoretical and computational chemistry provide valuable insights into the structure-property relationships of molecules like this compound and its derivatives. dntb.gov.ua These studies can predict and explain various molecular properties, helping to rationalize experimental findings and guide the design of new analogues.
Key areas of theoretical investigation include:
Geometric Parameters : Computational methods can calculate optimal molecular geometries, including bond lengths, bond angles, and dihedral angles. For instance, in a related nitropyridine derivative, the dihedral angle between the pyridine and benzene rings was found to be a key structural feature, indicating significant twisting. nih.gov In another case, a substituted phenyl ring was found to be nearly orthogonal to a pyridine ring. researchgate.net These conformational preferences are critical for understanding how a molecule might interact with a receptor.
Electronic Properties : The distribution of electrons within the molecule is fundamental to its reactivity. Theoretical calculations can determine properties such as:
Molecular Electrostatic Potential (MEP) : Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO) : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. The strong electron-withdrawing nature of the nitro group would be expected to lower the LUMO energy, making the molecule a better electron acceptor. mdpi-res.com
Reactivity Profiles : By modeling reaction pathways and transition states, theoretical studies can predict the most likely sites for metabolic attack or chemical reaction. This can help in designing derivatives with improved stability or specific reactivity.
These computational approaches provide a molecular-level understanding that complements experimental synthesis and characterization, enabling a more rational design process for new derivatives. dntb.gov.ua
Advanced Academic Applications of 2 4 Tert Butyl Phenoxy 5 Nitropyridine and Its Derivatives
Role as Chemical Building Blocks in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Heterocyclic compounds, in particular, represent one of the largest and most varied families of molecular fragments used by chemists in synthetic endeavors. srdorganics.com The structure of 2-[4-(tert-butyl)phenoxy]-5-nitropyridine makes it a prime example of such a building block, offering multiple reactive sites for constructing larger, more intricate molecules.
The utility of the nitropyridine scaffold is well-established. For instance, related compounds like 2-bromo-5-nitropyridine (B18158) are recognized as critical intermediates in the synthesis of a wide array of complex organic molecules due to their exceptional reactivity in transformations like nucleophilic aromatic substitution and cross-coupling reactions. nbinno.com Similarly, the 2-phenoxy-5-nitropyridine core of the title compound can undergo various chemical modifications.
Key transformations involving this building block include:
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine (B92270) ring. The resulting 5-amino-2-(4-tert-butylphenoxy)pyridine is a valuable intermediate for introducing further complexity, for example, through diazotization reactions or by serving as a nucleophile. chemspider.com
Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack. This allows for the displacement of substituents on the ring, providing a pathway to introduce new functional groups.
Modifications of the Phenoxy Ring: The 4-tert-butylphenol (B1678320) moiety can also be a site for further functionalization, although it is generally less reactive than the activated nitropyridine ring.
The modular nature of its synthesis, typically involving the reaction of a substituted phenol (B47542) with a halo-nitropyridine, allows for the creation of a library of derivatives with tailored properties for specific synthetic targets. nih.gov
| Reaction Type | Reagents & Conditions | Product Type | Significance |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | 5-Amino-2-(4-tert-butylphenoxy)pyridine | Creates a nucleophilic amine for further functionalization (e.g., amide coupling, diazotization). chemspider.com |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., alkoxides, amines) | Substituted Pyridine Derivatives | Allows for the introduction of diverse functional groups onto the pyridine core. |
Potential as Ligands in Coordination Chemistry for Materials Science Applications
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The resulting coordination polymers and complexes have applications in catalysis, sensing, and materials science. rsc.orgrsc.org The structure of this compound and its derivatives contains multiple potential coordination sites, primarily the nitrogen atom of the pyridine ring and the oxygen atoms of the ether linkage and the nitro group.
When the nitro group is reduced to an amine, the resulting 5-amino-2-(4-tert-butylphenoxy)pyridine becomes an even more effective ligand. The presence of both the pyridine nitrogen and the amino nitrogen allows it to act as a bidentate N,N-donor ligand, capable of forming stable chelate rings with metal ions. Such "redox non-innocent" ligands, which can exist in several different oxidation states, can form complexes where the oxidation states of both the ligand and the metal are not easily defined, leading to interesting electronic, magnetic, and catalytic properties. mdpi.comnih.gov
The bulky 4-tert-butylphenoxy group plays a crucial role in the properties of the resulting metal complexes. It can:
Influence Solubility: The large, nonpolar tert-butyl group can enhance the solubility of the metal complexes in organic solvents.
Control Steric Environment: It can sterically hinder the metal center, influencing the coordination geometry and preventing the formation of undesired polymeric structures.
Tune Electronic Properties: The phenoxy group can electronically influence the pyridine ring, modulating the ligand's donor strength.
The synthesis of lanthanide coordination polymers using ligands containing N-donor sites (like pyridine) and carboxylate groups demonstrates the potential for creating complex, multi-dimensional structures with applications in chemosensing. nih.gov By analogy, derivatives of this compound, functionalized with additional donor groups, could be used to construct novel coordination polymers with tailored properties for materials science.
Exploration in Advanced Photonic Materials: Non-Linear Optics (NLO) and Photosensitization
Materials with significant non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. dtic.mil NLO responses typically arise from molecules with a high degree of electronic asymmetry, often featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A structure).
The this compound scaffold is an excellent candidate for NLO applications.
The 4-tert-butylphenoxy group acts as an electron donor (D).
The 5-nitropyridine moiety serves as a strong electron acceptor (A).
The ether linkage and the aromatic rings provide a degree of π-conjugation, allowing for intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with light.
This inherent D-A structure is a key feature in many organic NLO materials. For example, the related compound 2-cyclooctylamino-5-nitropyridine (COANP) exhibits significant linear and nonlinear optical properties. ibm.com The substitution pattern in this compound is analogous, suggesting it would also possess interesting NLO characteristics. Substituted phthalonitriles, which can be used to create phthalocyanines, have also been investigated for their NLO properties. nih.gov
In the field of photosensitization, a photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Two-dimensional transition-metal dichalcogenides (TMDs) are emerging as important platforms for optoelectronic applications and photonics. dtu.dk While not a TMD, the electronic properties of this compound could allow it to act as a photosensitizer, absorbing light and transferring the energy to generate reactive species for applications in photocatalysis or photodynamic therapy. The tert-butyl group can also be a useful addition to materials used in photovoltaics, such as 4-tert-butylpyridine, which is a common additive in the hole transport layer of perovskite solar cells. ossila.com
| Structural Feature | Role in Photonic Properties | Potential Application |
|---|---|---|
| 4-(tert-butyl)phenoxy Group | Electron Donor (D) | Non-Linear Optics (NLO) |
| 5-Nitropyridine Ring | Electron Acceptor (A) | Non-Linear Optics (NLO) |
| Intramolecular Charge Transfer (ICT) | Mechanism for NLO response | Optical Switching, Frequency Conversion |
| Light Absorption Capability | Excitation of the molecule | Photosensitization, Photocatalysis |
Use as Chemical Probes for Reaction Mechanism Elucidation
Understanding the detailed step-by-step pathway of a chemical reaction—its mechanism—is fundamental to controlling and improving chemical processes. Chemical probes are molecules designed to interrogate these mechanisms. The structural features of this compound make it a potential substrate for studying various reaction mechanisms.
For example, in studies of palladium-catalyzed direct methylation of arenes, 2-phenylpyridine is often used as a model substrate to examine key mechanistic events like C-H bond activation, C-C bond activation, and reductive elimination. rsc.org The title compound could similarly be used to probe C-H functionalization reactions on either the pyridine or phenoxy ring. The bulky tert-butyl group provides a distinct steric marker and a clear signal in NMR spectroscopy, which can help in identifying intermediates and determining the regioselectivity of a reaction.
Furthermore, reagents like 2,2′-dithiobis(5-nitropyridine) (DTNP) have been used to investigate the deprotection mechanisms of protecting groups used in peptide synthesis. researchgate.netnih.govresearchgate.net These studies rely on the unique reactivity of the nitropyridine moiety. As a substrate, this compound could be employed to elucidate the mechanisms of nucleophilic aromatic substitution, exploring how factors like solvent, temperature, and the nature of the nucleophile affect the reaction pathway and kinetics. The distinct electronic signature of the nitro group can also be monitored using spectroscopic techniques to follow the progress of a reaction.
Contribution to the Development of Novel Synthetic Methodologies
New synthetic methodologies are the lifeblood of organic chemistry, enabling the construction of molecules in more efficient, selective, and sustainable ways. The development of such methods often relies on testing the reaction on a range of substrates to establish its scope and limitations.
Derivatives of 2-[4-(tert-butyl)phenoxy)-5-nitropyridine can serve as ideal test substrates for new reactions due to their combination of functional groups. For instance, a chemist developing a new catalyst for the reduction of nitro groups could use this compound to test the catalyst's efficiency and its tolerance of other functional groups like the ether linkage and the pyridine ring.
Similarly, the development of new cross-coupling reactions often involves pyridine-containing fragments. An efficient synthesis for pyridinooxazoline (PyOx) ligands, which are used in asymmetric catalysis, was developed starting from picolinic acid, a pyridine derivative. nih.gov The unique electronic and steric environment of this compound makes it a valuable substrate for testing the boundaries of new catalytic systems. Success in transforming this molecule would demonstrate the robustness and utility of the new methodology for creating complex, functionalized heterocyclic compounds. The synthesis of Vandetanib, an anti-cancer drug, relies on a key intermediate containing a substituted phenoxy group, highlighting the industrial relevance of developing synthetic methods for this class of compounds. researchgate.net
Concluding Remarks and Future Research Directions in 2 4 Tert Butyl Phenoxy 5 Nitropyridine Chemistry
Summary of Key Academic Findings in Synthesis and Reactivity
The synthesis of 2-[4-(tert-butyl)phenoxy]-5-nitropyridine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology involves the reaction of an activated pyridine (B92270) ring with a nucleophile. In this specific case, the reaction proceeds between 2-chloro-5-nitropyridine (B43025) and 4-(tert-butyl)phenol. The presence of the nitro group in the para position to the leaving group is crucial, as it strongly activates the pyridine ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. wikipedia.org
The general procedure, as extrapolated from the synthesis of analogous compounds such as 2-(4-methylphenoxy)-5-nitropyridine (B2697783) and 2-(naphthalen-2-yloxy)-5-nitropyridine, involves the deprotonation of 4-(tert-butyl)phenol with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. nih.govnih.gov This phenoxide then acts as the nucleophile, displacing the chloride from the 2-position of the 5-nitropyridine ring. The reaction is typically carried out in a suitable solvent system, such as a mixture of water and an organic solvent like THF, and may require heating to proceed at a reasonable rate. nih.govnih.gov
The reactivity of this compound is largely dictated by the electron-deficient nature of the 5-nitropyridine ring and the presence of the bulky tert-butyl group on the phenoxy moiety. The nitro group, being a strong electron-withdrawing group, not only facilitates the synthesis of the compound but also influences its subsequent chemical transformations. For instance, the pyridine ring is susceptible to further nucleophilic attack, particularly at positions ortho and para to the nitro group. However, the steric hindrance imposed by the 4-tert-butylphenoxy group at the 2-position may direct incoming nucleophiles to other positions on the ring.
Furthermore, the nitro group itself is a versatile functional group that can undergo a variety of transformations. Reduction of the nitro group to an amine would yield 2-[4-(tert-butyl)phenoxy]pyridin-5-amine, a compound with potential applications in the synthesis of more complex heterocyclic systems and as a building block in medicinal chemistry.
Below is a representative table summarizing the key synthetic reaction for this compound:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |
| 2-chloro-5-nitropyridine | 4-(tert-butyl)phenol | Sodium Hydroxide | Water/THF | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Unexplored Avenues in Mechanistic Organic Chemistry
While the synthesis of this compound can be confidently predicted based on established SNAr mechanisms, a detailed kinetic and mechanistic investigation specific to this compound is an area ripe for exploration. The influence of the bulky tert-butyl group on the rate of the SNAr reaction, for instance, has not been quantitatively studied. It would be of academic interest to compare the reaction kinetics of 2-chloro-5-nitropyridine with 4-(tert-butyl)phenol versus phenol (B47542) or other para-substituted phenols to elucidate the electronic and steric effects of the substituent on the reaction rate.
Furthermore, the potential for alternative reaction pathways under different conditions remains an open question. For example, investigating the reaction under transition-metal-catalyzed cross-coupling conditions could reveal new synthetic routes and potentially offer advantages in terms of reaction conditions or functional group tolerance.
The reactivity of the formed this compound towards a diverse range of nucleophiles is another area that warrants systematic investigation. Mapping out the regioselectivity of these reactions and understanding the interplay between the directing effects of the nitro group and the steric hindrance of the phenoxy substituent would provide valuable insights for synthetic chemists. Such studies could involve reactions with various nitrogen, oxygen, and sulfur nucleophiles, as well as carbanions. nih.govrsc.org
Opportunities for Advanced Theoretical and Computational Investigations
The structure and electronic properties of this compound make it an excellent candidate for advanced theoretical and computational studies. Density Functional Theory (DFT) calculations could be employed to investigate the molecule's geometry, electronic structure, and vibrational frequencies. researchgate.nettandfonline.com Such studies can provide a deeper understanding of the bonding within the molecule and how the electronic character of the pyridine and benzene (B151609) rings are influenced by the ether linkage and the substituents.
Computational modeling of the SNAr reaction pathway for the synthesis of this compound would be particularly insightful. This could involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energies. researchgate.net These theoretical predictions could then be correlated with experimental kinetic data to provide a comprehensive understanding of the reaction mechanism.
Furthermore, computational methods can be used to predict the reactivity of this compound. For example, calculations of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO) can help to identify the most likely sites for electrophilic and nucleophilic attack. derpharmachemica.com This information would be invaluable for guiding future synthetic efforts and exploring the potential applications of this compound. Theoretical studies on the electronic band structure could also provide insights into its potential as a material for electronic applications. aps.orgrsc.org
A summary of potential computational investigation areas is presented in the table below:
| Area of Investigation | Computational Method | Potential Insights |
| Molecular Geometry and Electronic Structure | Density Functional Theory (DFT) | Bond lengths, bond angles, dihedral angles, charge distribution, dipole moment. |
| Reaction Mechanism of Synthesis | DFT (Transition State Search) | Activation energy barriers, structure of intermediates and transition states. researchgate.net |
| Reactivity Prediction | MEP, FMO analysis | Identification of electrophilic and nucleophilic sites, prediction of regioselectivity. |
| Spectroscopic Properties | TD-DFT | Prediction of UV-Vis and other spectroscopic data. rsc.org |
Emerging Academic Applications in Specialized Chemical Fields
While specific applications of this compound have yet to be extensively reported, its structural features suggest potential utility in several specialized chemical fields. The substituted diphenyl ether motif is found in a number of biologically active compounds, and this class of compounds has been explored for the development of novel chemotherapeutics. nih.govelsevierpure.com The presence of the nitro group and the pyridine ring further expands the possibilities for its application in medicinal chemistry, as these are common pharmacophores.
In the realm of materials science, pyridine derivatives are utilized in the synthesis of polymers and functional materials. nih.govmdpi.com The specific substitution pattern of this compound could impart interesting photophysical or electronic properties, making it a candidate for investigation as a building block for organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The tert-butyl group can enhance solubility in organic solvents, which is often a desirable property for materials processing.
Furthermore, the compound could serve as a versatile intermediate in organic synthesis. eurekaselect.com The functional handles present on the molecule—the nitro group and the potential for further substitution on the pyridine ring—allow for a wide range of chemical modifications, opening up pathways to more complex and potentially valuable molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(tert-butyl)phenoxy]-5-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 5-nitropyridine reacts with 4-(tert-butyl)phenol under alkaline conditions. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : 80–100°C improves substitution efficiency while minimizing nitro group degradation .
- Catalyst : Potassium carbonate or sodium hydride facilitates deprotonation of the phenol .
- Yield Optimization : Typical yields range from 60–75%; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms the aromatic substitution pattern (e.g., tert-butyl singlet at ~1.3 ppm, nitro group deshielding adjacent protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% threshold for research-grade material) .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (CHNO; theoretical 284.28 g/mol) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Solvent Effects : COMSOL Multiphysics simulates solvation dynamics, optimizing solvent choice for reactions .
- Reaction Pathways : Transition state modeling identifies intermediates in nitro group reduction or ether bond cleavage .
Q. What strategies resolve contradictory data in pharmacological studies of this compound (e.g., variable IC values)?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm target specificity .
- Structural Analogues : Compare activity with derivatives lacking the tert-butyl or nitro group to isolate pharmacophoric contributions .
- Batch Analysis : Verify compound purity across batches via HPLC-MS to rule out impurity-driven variability .
Q. How do steric effects from the tert-butyl group influence the compound’s participation in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance Mapping : X-ray crystallography or molecular docking quantifies spatial interference at the pyridine ring .
- Catalyst Screening : Bulky ligands (e.g., SPhos) improve coupling efficiency with hindered aryl boronic acids .
- Kinetic Studies : Monitor reaction progress via in situ IR to optimize temperature and catalyst loading .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized Protocols : Use USP-class solubility buffers (pH 1.2–7.4) under controlled agitation .
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify formulation-friendly conditions .
- Cross-Lab Validation : Collaborate with independent labs using identical analytical methods (e.g., UV-Vis quantification at λ 320 nm) .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
